(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone
CAS No.: 154356-96-4
VCID: VC21339458
Molecular Formula: C16H15ClO2
Molecular Weight: 274.74 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone - 154356-96-4](/images/no_structure.jpg)
Description |
(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone is a chemical compound known for its association with fenofibrate, an antihyperlipoproteinemic drug used to treat high cholesterol and triglyceride levels. It is specifically identified as Fenofibrate Impurity F or EP Impurity F, indicating its role as a photoproduct or impurity in the synthesis or degradation of fenofibrate . Synthesis and PreparationThe synthesis of (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone typically involves the reaction of 4-chlorobenzoyl chloride with 4-(1-methylethoxy)phenyl magnesium bromide in a suitable solvent like tetrahydrofuran. Industrial production follows similar synthetic routes but on a larger scale, with precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography. Research ApplicationsThis compound is used in various scientific research applications:
Mechanism of ActionThe mechanism of action involves interaction with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism. By activating PPARs, this compound helps reduce triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels. |
---|---|
CAS No. | 154356-96-4 |
Product Name | (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone |
Molecular Formula | C16H15ClO2 |
Molecular Weight | 274.74 g/mol |
IUPAC Name | (4-chlorophenyl)-(4-propan-2-yloxyphenyl)methanone |
Standard InChI | InChI=1S/C16H15ClO2/c1-11(2)19-15-9-5-13(6-10-15)16(18)12-3-7-14(17)8-4-12/h3-11H,1-2H3 |
Standard InChIKey | HSLTXCVJWGIWIS-UHFFFAOYSA-N |
SMILES | CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Appearance | Off-White Solid |
Melting Point | 106-108 °C |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone |
PubChem Compound | 11033076 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume